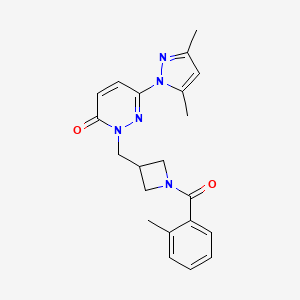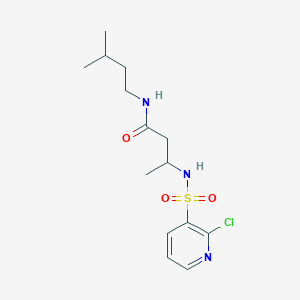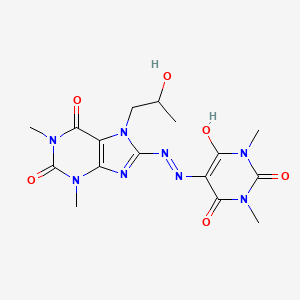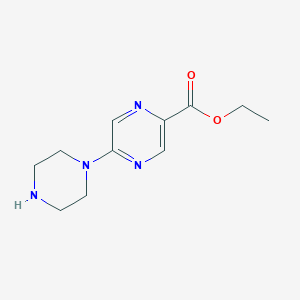![molecular formula C20H24N2O4 B2887421 N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide CAS No. 321555-78-6](/img/structure/B2887421.png)
N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide, also known as MPAA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. MPAA has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Analytical Characterization and Detection
- Analytical Profiling : This compound has been characterized analytically in the context of psychoactive arylcyclohexylamines, identified through various methods like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy (De Paoli et al., 2013).
Chemical Synthesis and Reactions
- Rh(III)-Catalyzed Cyanation : In the context of chemical synthesis, the compound has been involved in Rh(III)-catalyzed C−H cyanation of N-methoxybenzamides, demonstrating its utility in creating valuable ortho-cyanated derivatives (Zhang et al., 2015).
Biological Applications
Melatonin Receptor Binding : It has been studied as a potential melatonin analog, exploring the binding affinity to the melatonin receptor in chicken brain, indicating its relevance in neurochemical research (Garratt et al., 1996).
Bioactive Constituents Identification : The compound has been identified as a bioactive constituent in natural extracts like Jolyna laminarioides, showing activities like chymotrypsin inhibitory and antimicrobial effects (Atta-ur-rahman et al., 1997).
Anticancer Activity : Novel derivatives containing this compound have been synthesized and shown to exhibit antioxidant and anticancer activities, indicating potential therapeutic applications (Tumosienė et al., 2020).
Selective Androgen Receptor Modulation : It has been studied for its pharmacokinetics and metabolism in the context of selective androgen receptor modulators, demonstrating its potential in treating androgen-dependent diseases (Wu et al., 2006).
Photochemical Properties
- Photoinduced Intramolecular Charge Transfer : The compound has been investigated for its photochemical behavior, particularly in the context of intramolecular charge transfer, which is crucial in the study of photochromic materials (Yang et al., 2004).
Propriétés
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-5-19(23)21-15-9-7-13(11-17(15)25-3)14-8-10-16(18(12-14)26-4)22-20(24)6-2/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWUYVIHVJBBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)CC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325418 |
Source


|
| Record name | N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816382 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
321555-78-6 |
Source


|
| Record name | N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2887340.png)





![1-{3-[(Prop-2-enamido)methyl]pyridin-2-yl}piperidine-3-carboxamide](/img/structure/B2887350.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887354.png)

![1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2887356.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)sulfonyl-4-oxo-1,3-diazinan-2-yl]sulfanyl]acetamide](/img/structure/B2887360.png)
